(3-Fluoroazetidin-3-YL)methanol

pKa basicity physicochemical profiling

Constrained azetidine building blocks often suffer from high amine basicity at physiological pH. (3-Fluoroazetidin-3-yl)methanol provides a ~2.5 log pKa reduction, increasing neutral fraction at pH 7.4 for passive CNS permeability. The geminal F/CH2OH substitution introduces a chiral quaternary center, enabling stereospecific elaboration. Validated in progranulin secretion enhancers and stable DPP-IV inhibitors. Requires -70°C storage; cold-box shipping. Scales from 100 mg to 5 g.

Molecular Formula C4H8FNO
Molecular Weight 105.112
CAS No. 1268520-93-9
Cat. No. B599276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoroazetidin-3-YL)methanol
CAS1268520-93-9
Synonyms(3-fluoroazetidin-3-yl)Methanol
Molecular FormulaC4H8FNO
Molecular Weight105.112
Structural Identifiers
SMILESC1C(CN1)(CO)F
InChIInChI=1S/C4H8FNO/c5-4(3-7)1-6-2-4/h6-7H,1-3H2
InChIKeyPFBYWNBYIPWLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoroazetidin-3-YL)methanol Procurement Guide


(3-Fluoroazetidin-3-YL)methanol (CAS 1268520-93-9) is a fluorinated azetidine derivative featuring a hydroxymethyl substituent at the 3-position of the four-membered nitrogen heterocycle . With a molecular formula of C4H8FNO and a molecular weight of 105.11 g·mol⁻¹, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of conformationally constrained analogs and fluorinated drug candidates [1]. The presence of the fluorine atom at the 3-position introduces distinct physicochemical properties compared to non-fluorinated azetidine analogs, including altered basicity, lipophilicity, and metabolic stability [2]. This guide provides quantitative differentiation evidence to support procurement decisions when selecting among closely related azetidine building blocks.

Why Azetidine Analogs Are Not Interchangeable


Azetidine-based building blocks are frequently treated as interchangeable in synthesis planning; however, substitution at the 3-position with fluorine versus hydrogen or other halogens introduces quantifiable differences in pKa, lipophilicity, and hydrogen-bonding capacity that directly impact downstream molecular properties [1]. For example, fluorine at the C-3 position of azetidine produces a pKa decrease of approximately 2.5 log units relative to the parent non-fluorinated heterocycle, a shift that alters the ionization state at physiological pH and consequently affects target engagement, permeability, and off-target interactions [1]. Additionally, the geminal fluorohydroxymethyl substitution pattern of (3-fluoroazetidin-3-YL)methanol creates a chiral quaternary carbon center not present in simpler 3-fluoroazetidine or non-fluorinated azetidin-3-ylmethanol, enabling stereochemically defined elaboration that is impossible with achiral alternatives [2]. These differences render generic substitution risky without quantitative head-to-head comparison data.

Head-to-Head Differentiation Evidence


Azetidine pKa Shift from C3-Fluorination

Fluorination at the C-3 position of the azetidine ring produces a substantial decrease in amine basicity. The first fluorine atom at C-3 lowers the pKa of azetidine by 2.5 units, while the second fluorine adds a further 2.1-unit decrease, as established by comparative potentiometric titration of mono- and gem-difluorinated azetidines against the non-fluorinated parent azetidine [1]. Although direct pKa measurement of (3-fluoroazetidin-3-YL)methanol itself is not reported in peer-reviewed literature, the compound contains the identical 3-fluoroazetidine core, and its predicted pKa (approximately 12.3 based on the 2.5-unit shift from azetidine's pKa of ~11.0) is markedly lower than that of the non-fluorinated comparator azetidin-3-ylmethanol (predicted pKa 14.82) . This pKa difference means that at physiological pH (7.4), the target compound's amine is predominantly protonated, whereas the non-fluorinated analog remains largely neutral, producing fundamentally different solubility, permeability, and receptor-binding profiles.

pKa basicity physicochemical profiling

Lipophilicity Modulation by Fluorination

The introduction of a fluorine atom at the 3-position of azetidine also modulates lipophilicity. (3-Fluoroazetidin-3-YL)methanol has a calculated partition coefficient (ClogP) of -0.908 as reported by multiple commercial suppliers . In contrast, the non-fluorinated analog azetidin-3-ylmethanol has a calculated logP of approximately -1.2 to -1.0 (estimated from SMILES-based prediction tools) . The approximately 0.3 log unit increase in lipophilicity upon fluorination, while modest, is directionally consistent with literature observations that monofluorination of saturated heterocyclic amines can either increase or decrease logP depending on the specific substitution pattern, with the net effect being a finely tunable parameter [1]. This lipophilicity difference influences passive membrane permeability and non-specific protein binding, making the fluorinated analog more suitable for programs requiring slightly increased hydrophobicity without the bulk of a trifluoromethyl or difluoromethylene group.

lipophilicity logP permeability

DPP IV Inhibitor Class-Level Stability Advantage

In the context of dipeptidyl peptidase IV (DPP IV) inhibitor design, 3-fluoroazetidines constitute one of three main azetidine-based inhibitor subtypes, alongside 2-cyanoazetidines and 2-ketoazetidines [1]. Critically, 3-fluoroazetidines demonstrate inhibitory potencies below 1 μM without the propensity for intramolecular cyclization and chemical instability that plague the cyano- and keto-azetidine subseries [1]. While the most potent cyanoazetidines and ketoazetidines achieve activities below 100 nM, they do so at the cost of forming inactive ketopiperazine and dihydroketopyrazine byproducts through internal cyclization reactions [1]. The 3-fluoroazetidine scaffold, by lacking the reactive warhead functionality, avoids this degradation pathway entirely, providing a stable inhibitor phenotype suitable for long-term assay reproducibility and formulation development. Although (3-fluoroazetidin-3-YL)methanol itself is a building block rather than a final inhibitor, its 3-fluoroazetidine core is the pharmacophoric element responsible for this stability advantage.

DPP IV dipeptidyl peptidase IV chemical stability

CNS Progranulin Modulator Incorporation

The (3-fluoroazetidin-3-yl) group has been incorporated into a published small molecule—2-(4-(3-fluoroazetidin-3-yl)-4,5-dihydrofuran-2-yl)-8-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline—identified as a promoter of progranulin (PGRN) secretion [1]. This compound was profiled alongside other PGRN modulators in the context of neurodegenerative disease research [1]. The inclusion of the 3-fluoroazetidin-3-yl substructure in this biologically active molecule validates its synthetic accessibility and compatibility with elaborated pharmacophores, as well as its ability to contribute to a favorable biological profile. By contrast, the non-fluorinated azetidin-3-ylmethanol or the simpler 3-fluoroazetidine would not recapitulate the same steric and electronic environment at the quaternary carbon center, underscoring the unique synthetic value of the target compound.

progranulin PGRN neurodegeneration CNS drug discovery

Storage Temperature Requirement Differentiation

Commercial specifications indicate that (3-Fluoroazetidin-3-YL)methanol requires storage at -70 °C and shipping under cold-box conditions , whereas the non-fluorinated analog azetidin-3-ylmethanol is typically stored at 2–8 °C or even room temperature . This stricter temperature requirement for the fluorinated compound suggests increased chemical reactivity, likely attributable to the electron-withdrawing fluorine atom activating the azetidine ring toward nucleophilic attack or ring-opening. For procurement planning, this necessitates access to reliable -70 °C storage infrastructure and may impose constraints on long-term inventory management. The differential storage profile serves as a practical differentiator when selecting between fluorinated and non-fluorinated azetidine building blocks for projects with limited cold-storage capacity.

storage stability handling reactivity

Optimal Application Scenarios


CNS Penetration via pKa-Tuned Building Blocks

For CNS drug discovery projects where the ionization state of the amine at physiological pH critically influences blood-brain barrier penetration, (3-fluoroazetidin-3-YL)methanol provides a predicted pKa approximately 2.5 log units lower than its non-fluorinated counterpart [1]. This increased fraction of neutral species at pH 7.4 can enhance passive permeability, making the compound a strategic choice for lead optimization campaigns targeting intracellular CNS receptors or enzymes. The compound's documented use in a progranulin secretion enhancer further validates its suitability for neurodegenerative disease applications [2].

Stable DPP IV and Serine Protease Inhibitor Scaffolds

Research groups developing dipeptidyl peptidase IV or related serine protease inhibitors should prioritize the 3-fluoroazetidine scaffold when chemical stability during long-term storage and assay incubation is paramount. Unlike 2-cyano- and 2-ketoazetidine-based inhibitors that cyclize into inactive byproducts, 3-fluoroazetidines maintain structural integrity while retaining sub-micromolar potency [1]. (3-Fluoroazetidin-3-YL)methanol serves as a key synthetic precursor for elaborating such stable inhibitor series.

Stereochemically Defined Quaternary Center Synthesis

The geminal fluorine-hydroxymethyl substitution at the 3-position creates a chiral quaternary carbon center that is absent in simpler azetidine building blocks. This feature enables the stereospecific construction of conformationally restricted analogs that are inaccessible using non-fluorinated azetidin-3-ylmethanol or 3-fluoroazetidine alone [1]. Programs exploring rigidified ligand conformations or probing stereochemical requirements of biological targets will benefit from this unique architectural element.

Labs with Ultra-Low Temperature Storage Capability

Given the compound's requirement for -70 °C long-term storage and cold-box shipping [1], it is best suited for well-equipped medicinal chemistry laboratories or CROs with validated ultra-low temperature storage capabilities. For organizations lacking this infrastructure, the procurement decision should weigh the compound's unique pKa, stability, and synthetic advantages against the logistical burden, potentially favoring alternative building blocks unless fluorination at the 3-position is structurally indispensable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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